N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Overview
Description
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide is an organic compound with the molecular formula C22H20N2O2 and a molecular weight of 344.41 g/mol . This compound is known for its unique structure, which includes a benzyl group and a biphenyl moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide involves several steps:
Formation of Benzylamine: Benzylamine is reacted with benzophenone to form benzophenone imine.
Reduction: The benzophenone imine is then reduced to form N-(5-methyl-2-biphenylyl)ethanediamine.
Final Reaction: N-(5-methyl-2-biphenylyl)ethanediamine is reacted with benzaldehyde to form this compound.
Chemical Reactions Analysis
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles[][3].
Scientific Research Applications
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide can be compared with other similar compounds such as:
N1,N2-Bis(5-methyl-2-biphenylyl)oxalamide: This compound has a similar structure but with two biphenyl groups instead of one.
N-Benzyl-N’-(5-methyl-2-biphenylyl)ethanediamide: This compound is closely related but differs in the positioning of the functional groups.
This compound stands out due to its unique combination of benzyl and biphenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-N'-(4-methyl-2-phenylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-12-13-20(19(14-16)18-10-6-3-7-11-18)24-22(26)21(25)23-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLXLDETPWZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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